1,2,5-Trichloro-3-iodobenzene

Organic Synthesis Analytical Chemistry Quality Control

Regioisomer purity is critical for cross-coupling selectivity. Unlike high-melting 1,2,4-isomers, this 1,2,5-trichloro-3-iodobenzene (mp 52-54°C) offers two ortho-chlorines flanking iodine. - **Reactivity control**: Retards oxidative addition at C-I (57 kcal/mol) vs C-Cl (95 kcal/mol) under Pd(0). Enables orthogonal Suzuki-Miyaura coupling. - **QC verification**: 48-51°C mp gap vs 1,2,4-isomer provides instant identity check. - **Process efficiency**: Dissolves at RT in THF/DMF/toluene; no 40-50°C pre-heating needed.

Molecular Formula C6H2Cl3I
Molecular Weight 307.3 g/mol
CAS No. 216393-66-7
Cat. No. B1591966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Trichloro-3-iodobenzene
CAS216393-66-7
Molecular FormulaC6H2Cl3I
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)Cl)I)Cl
InChIInChI=1S/C6H2Cl3I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
InChIKeyYLLMVDOSVGVBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Trichloro-3-iodobenzene Identity & Procurement


1,2,5-Trichloro-3-iodobenzene (CAS 216393-66-7; synonym 1-iodo-2,3,5-trichlorobenzene) is a trihalogenated aromatic building block bearing three chlorine substituents at the 1-, 2-, and 5-positions and a single iodine at the 3-position (C₆H₂Cl₃I, MW 307.34 g·mol⁻¹) . It is isolated as a white‑to‑yellow crystalline solid with a melting point of 52–54 °C, a boiling point of 294.8 °C (760 mmHg), a density of 2.085 g·cm⁻³, and a refractive index of 1.651 . The compound is classified as light-sensitive and requires storage at 2–8 °C under an inert atmosphere . Commercially, it is offered at 95 % minimum purity, and certificates of analysis (NMR, HPLC, GC) are available from major suppliers .

Why 1,2,5-Trichloro-3-iodobenzene Regioisomer Matters


Trichloroiodobenzene exists as multiple regioisomers (e.g., 1,2,4‑trichloro‑5‑iodo, 1,3,5‑trichloro‑2‑iodo, 1,2,3‑trichloro‑4‑iodo, and 1,2,4‑trichloro‑3‑iodo) that share the identical molecular formula C₆H₂Cl₃I. Despite their isomeric relationship, the spatial arrangement of the three chlorine atoms and the single iodine dictates fundamentally different crystal packing, melting behaviour, solubility, and steric accessibility at the iodine centre . In cross‑coupling reactions, the ortho‑chlorine atoms flanking the iodine can retard oxidative addition, making the positional isomer critical for reaction rate and selectivity . Substituting the wrong isomer therefore risks altered reactivity, lower yields, and unpredictable physical properties during scale‑up, which can invalidate a synthetic route or analytical method .

1,2,5-Trichloro-3-iodobenzene vs. Other Isomers


Melting Point Identity Fingerprint

The melting point of 1,2,5‑trichloro‑3‑iodobenzene (52–54 °C) is markedly lower than that of its 1,2,4‑trichloro‑5‑iodo isomer (102–105 °C) and its 1,2,3‑trichloro‑4‑iodo isomer (98–102 °C) . The 1,3,5‑trichloro‑2‑iodo isomer melts at 56 °C, which is only 2–4 °C higher, but still distinguishable . This wide melting‑point spread provides a simple, low‑cost identity verification that can detect isomer mis‑shipment.

Organic Synthesis Analytical Chemistry Quality Control

Purity Benchmark from Tier‑1 Supplier

The Thermo Scientific (Alfa Aesar) catalogue lists 1,2,5‑trichloro‑3‑iodobenzene with a guaranteed assay of 97 % (Percent Purity = 97 %) . Competitor isomers from the same supplier are offered at comparable or lower purity: 1,3,5‑trichloro‑2‑iodobenzene is specified at 96 % , while 1,2,4‑trichloro‑5‑iodobenzene is listed at 98 % but with a higher melting‑point specification that implies batch‑to‑batch variability .

Procurement Quality Assurance Organic Synthesis

Ortho-Chlorine Reactivity Modulation

In 1,2,5‑trichloro‑3‑iodobenzene, the iodine at C‑3 experiences steric compression from chlorine atoms at C‑2 and C‑4. In the 1,3,5‑trichloro‑2‑iodo isomer, the iodine has ortho‑chlorines at C‑1 and C‑3, while in the 1,2,4‑trichloro‑5‑iodo isomer the iodine has only one ortho‑chlorine (at C‑4) . Systematic studies on aryl iodides have shown that two ortho‑chlorine substituents can reduce oxidative addition rates to Pd(0) by a factor of 10–100 compared to mono‑ortho‑substituted analogues . This controlled reactivity makes the 1,2,5‑isomer a preferred substrate when sequential coupling is required: the iodine reacts preferentially while the chlorines remain available for a second functionalization step.

Cross-Coupling Palladium Catalysis Medicinal Chemistry

Halogen Ratio and Site-Selectivity

The 1,2,5‑isomer presents a unique iodine‑to‑chlorine ortho ratio of 2:3 (two ortho‑chlorines flanking the iodine, three reactive C–Cl bonds in total). In contrast, the 1,2,4‑trichloro‑5‑iodo isomer has a 1:3 ratio, and the 1,3,5‑trichloro‑2‑iodo isomer has a 2:2 ratio . In Suzuki–Miyaura couplings, the site with the weakest carbon–halogen bond (C–I, ~57 kcal·mol⁻¹ vs. C–Cl, ~95 kcal·mol⁻¹) reacts first . The 1,2,5‑isomer’s C–I bond is the sole site for initial coupling, and the three C–Cl bonds remain intact for subsequent orthogonal couplings, a feature exploited in iterative PCB synthesis .

Site-Selectivity Suzuki-Miyaura Halogen Dance

Solubility and LogP Differentiation

The 1,2,5‑isomer has a calculated LogP of 4.25 and an ESOL‑class solubility of 0.000711 mg·mL⁻¹ in water (Log S = −2.31 mol·L⁻¹) . The 1,2,4‑trichloro‑5‑iodo isomer, with a melting point 48 °C higher, exhibits substantially lower solubility in common organic solvents at room temperature, which complicates homogeneous cross‑coupling and necessitates heated reaction setups . The 1,3,5‑trichloro‑2‑iodo isomer (LogP ~4.1, extrapolated) shows similar hydrophobicity but differs in crystal lattice energy, leading to altered dissolution kinetics .

Purification Crystallization LogP

Light Sensitivity and Cold Storage Requirements

1,2,5‑Trichloro‑3‑iodobenzene is explicitly labelled as light‑sensitive and requires storage at 2–8 °C, protected from light and moisture . The 1,2,4‑trichloro‑5‑iodo isomer carries an irritant classification (Xi) but no specific light‑sensitivity warning in standard SDS documentation . This difference affects shipping conditions and laboratory handling protocols: the 1,2,5‑isomer must be kept in amber vials under refrigeration, whereas the 1,2,4‑isomer can be kept at ambient temperature.

Stability Shelf Life Logistics

1,2,5-Trichloro-3-iodobenzene High-Value Applications


Regioselective PCB Synthesis

The two ortho‑chlorines adjacent to iodine in 1,2,5‑trichloro‑3‑iodobenzene retard oxidative addition, enabling selective Suzuki–Miyaura coupling at the C–I position while preserving the C–Cl bonds for subsequent orthogonal couplings. This sequential reactivity is exploited to assemble unsymmetrical hexachlorobiphenyl congeners with high regiochemical fidelity, which is unattainable with the 1,2,4‑trichloro‑5‑iodo isomer because its single ortho‑chlorine offers insufficient steric differentiation .

Halogen Dance & Iterative Cross-Coupling

The C–I bond (~57 kcal·mol⁻¹) activates first under mild Pd(0) conditions, while the three C–Cl bonds (~95 kcal·mol⁻¹) remain intact for subsequent functionalization. The 1,2,5‑isomer’s iodine‑to‑chlorine ortho ratio of 2:3 provides a tunable reactivity window that medicinal chemists exploit for the divergent synthesis of lead‑compound libraries, where precise control over halogen replacement order is critical .

Melting Point Fingerprinting for Batch ID

The 48–51 °C melting‑point gap between 1,2,5‑trichloro‑3‑iodobenzene (52–54 °C) and the 1,2,4‑trichloro‑5‑iodo isomer (102–105 °C) provides an immediate, instrument‑free identity check upon material receipt. QC laboratories can use this differential to confirm that the correct regioisomer was delivered before committing high‑value reagents to GMP synthesis campaigns .

Ambient-Temperature Dissolution for Parallel Synthesis

With a melting point of 52–54 °C, the 1,2,5‑isomer dissolves rapidly in THF, DMF, or toluene at ambient temperature, eliminating the 40–50 °C pre‑heating step required for the high‑melting 1,2,4‑trichloro‑5‑iodo isomer (mp 102–105 °C). This accelerates reaction setup in high‑throughput experimentation platforms and reduces energy consumption in process‑scale operations .

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